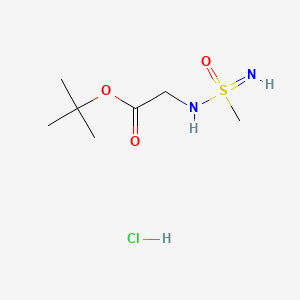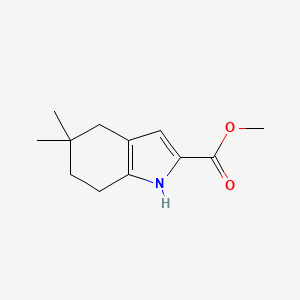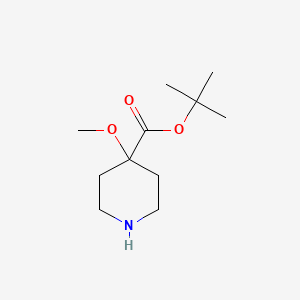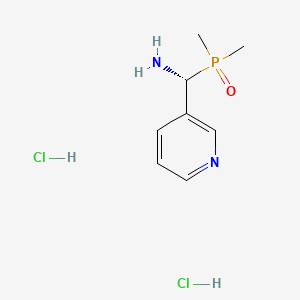
Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a tert-butyl ester group and an aminothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminothiazole Group: The aminothiazole moiety can be introduced via nucleophilic substitution reactions using thiazole derivatives.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminothiazole moiety is known to exhibit binding affinity towards certain biological targets, leading to modulation of their activity. This can result in various pharmacological effects, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate is unique due to the presence of the aminothiazole moiety, which imparts distinct chemical and biological properties. This differentiates it from other piperidine derivatives and makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C13H21N3O2S |
|---|---|
Peso molecular |
283.39 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-6-4-5-9(7-16)10-8-19-11(14)15-10/h8-9H,4-7H2,1-3H3,(H2,14,15) |
Clave InChI |
UVEMIJBFLXQERD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride](/img/structure/B13577045.png)







![2-[(3-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13577080.png)
![N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13577082.png)


![3-(5-Fluoro-1-methyl-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13577093.png)
![2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13577098.png)
